molecular formula C13H27N3O2 B13151195 Tert-butyl 4-(aminomethyl)-4-(dimethylamino)piperidine-1-carboxylate

Tert-butyl 4-(aminomethyl)-4-(dimethylamino)piperidine-1-carboxylate

Cat. No.: B13151195
M. Wt: 257.37 g/mol
InChI Key: JNIZKFQAZWLNQV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-(dimethylamino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a dimethylamino group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)-4-(dimethylamino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using a suitable aminating agent.

    Attachment of the Dimethylamino Group: The dimethylamino group can be added through a reductive amination reaction.

    Incorporation of the Tert-butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the piperidine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms of the compound with modified functional groups.

    Substitution Products: Compounds with new substituents attached to the piperidine ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-4-(dimethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents.

    Aminomethyl Compounds: Compounds with aminomethyl groups attached to different ring systems.

    Dimethylamino Compounds: Compounds with dimethylamino groups attached to various molecular frameworks.

Uniqueness: Tert-butyl 4-(aminomethyl)-4-(dimethylamino)piperidine-1-carboxylate is unique due to the specific combination of functional groups attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C13H27N3O2

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(dimethylamino)piperidine-1-carboxylate

InChI

InChI=1S/C13H27N3O2/c1-12(2,3)18-11(17)16-8-6-13(10-14,7-9-16)15(4)5/h6-10,14H2,1-5H3

InChI Key

JNIZKFQAZWLNQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)N(C)C

Origin of Product

United States

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